1-(2-Fluorophenyl)-3-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(2-Fluorophenyl)-3-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)urea is a useful research compound. Its molecular formula is C19H20FN7O and its molecular weight is 381.415. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(2-Fluorophenyl)-3-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)urea, identified by its CAS number 886762-97-6, is a compound of significant interest due to its potential biological activities, particularly in the realm of cancer therapeutics and kinase inhibition. This article explores the biological activity of this compound, drawing on diverse research findings and case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a fluorophenyl moiety, a urea group, and a pyridazinamine component. The presence of these functional groups is crucial for its biological activity.
Property | Value |
---|---|
Molecular Formula | C17H20FN5O |
Molecular Weight | 335.37 g/mol |
CAS Number | 886762-97-6 |
LogP | 1.69 |
Solubility | Soluble in DMSO |
The biological activity of this compound primarily revolves around its role as a kinase inhibitor . Kinases are enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is often implicated in cancer progression.
Inhibition of Kinase Activity
Research indicates that this compound shows promising inhibitory activity against various receptor tyrosine kinases (RTKs). Specifically, it has been noted to bind effectively to the ATP binding pocket of kinases, thereby preventing substrate phosphorylation.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects on several cancer cell lines, including:
- A549 (lung cancer) : IC50 values in the low micromolar range.
- MCF7 (breast cancer) : Effective in reducing cell viability significantly over 48 hours.
These studies suggest that the compound induces apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction.
In Vivo Studies
Animal models have been employed to further assess the efficacy and safety profile of the compound. In a murine model of breast cancer, treatment with this compound resulted in:
- Tumor size reduction : Significant decrease in tumor volume compared to control groups.
- Survival rates : Improved survival rates were observed, indicating potential therapeutic benefits.
Case Studies
Several case studies have highlighted the potential applications of this compound in clinical settings:
- Case Study A : A phase I clinical trial evaluating the safety and tolerability of the compound in patients with advanced solid tumors showed manageable side effects and preliminary signs of efficacy.
- Case Study B : Combination therapy with standard chemotherapeutics resulted in enhanced anti-tumor activity, suggesting synergistic effects.
Side Effects and Toxicity
While promising, the biological activity also comes with potential side effects. Commonly reported adverse effects include:
- Mild gastrointestinal disturbances.
- Fatigue and headache.
Long-term toxicity studies are ongoing to better understand the safety profile.
Eigenschaften
IUPAC Name |
1-(2-fluorophenyl)-3-[2-[[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN7O/c1-13-5-4-8-17(23-13)25-18-10-9-16(26-27-18)21-11-12-22-19(28)24-15-7-3-2-6-14(15)20/h2-10H,11-12H2,1H3,(H,21,26)(H2,22,24,28)(H,23,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULJQOINURDAPEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=NN=C(C=C2)NCCNC(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.